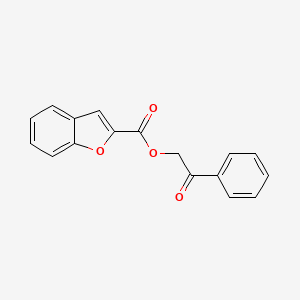

![molecular formula C16H14ClNO3S B5560180 methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

科学的研究の応用

Chromatographic Applications

Methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate and its derivatives are utilized in chromatographic applications, particularly as stationary phases for high-performance liquid chromatography (HPLC). The modifications of the phenylcarbamate structure, including substitutions with methyl, ethyl, chloro, or trifluoromethyl groups, significantly affect the chiral recognition abilities of these compounds. Such derivatives have been found to offer efficient chiral recognition for racemic compounds, demonstrating the importance of substituent effects on optical resolution abilities. The durability of these stationary phases and their capability to resolve many racemic compounds highlight their practical applications in chiral chromatography (Okamoto, Kawashima, & Hatada, 1986).

Chemical Synthesis and Transformations

The compound and its related derivatives have been explored in various chemical syntheses and transformations. For example, the synthesis of tertiary 2-haloethylamine derivatives of muscarinic agents showcases the compound's utility in generating pharmacologically relevant structures. Such derivatives undergo cyclization to form aziridinium ions, which have implications in studying muscarinic receptors (Ringdahl et al., 1990). Moreover, the reductive carbonylation of nitrobenzene in the presence of methanol presents a method for preparing methyl N-phenylcarbamate, demonstrating the compound's role in non-phosgene routes for isocyanate precursors (Jakuš & Bojsová, 1992).

Nanoparticle Carrier Systems

In agricultural applications, derivatives of this compound, such as carbendazim, have been loaded into solid lipid nanoparticles and polymeric nanocapsules. These carrier systems modify the release profiles of the active compounds, offering advantages like reduced environmental toxicity and improved efficacy against fungal diseases. Such innovations demonstrate the potential of these compounds in developing more efficient and safer agricultural chemicals (Campos et al., 2015).

Antimicrobial and Antipathogenic Activities

Recent studies have synthesized new derivatives focusing on their antimicrobial and antipathogenic activities. The synthesis of novel thiourea derivatives containing acylthioureas with various halogenated phenyl substituents has been explored for their interactions with bacterial cells. These derivatives have shown significant anti-pathogenic activity, especially against strains capable of forming biofilms, indicating their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

特性

IUPAC Name |

methyl N-[4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S/c1-21-16(20)18-13-6-8-14(9-7-13)22-10-15(19)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEIJCVUDUFZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)

![ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)

![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)

![7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)

![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)

![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)